11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol
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Overview
Description
11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Its structure includes a pyrido ring fused with an isoquinoline ring, making it a significant molecule for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine, the compound can be synthesized through a series of reactions including alkylation, cyclization, and reduction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and formation of the desired isoquinoline structure .
Chemical Reactions Analysis
Types of Reactions
11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol involves its interaction with specific molecular targets. It is known to inhibit the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release. By inhibiting VMAT2, this compound can modulate neurotransmitter levels in the brain, making it a potential candidate for treating hyperkinetic movement disorders .
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: A well-known VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.
Dihydrotetrabenazine: An active metabolite of tetrabenazine with similar pharmacological properties.
Uniqueness
11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol is unique due to its specific structural features and its potential for higher selectivity and potency in inhibiting VMAT2 compared to other similar compounds. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C14H19NO |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
11b-methyl-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C14H19NO/c1-14-10-12(16)7-9-15(14)8-6-11-4-2-3-5-13(11)14/h2-5,12,16H,6-10H2,1H3 |
InChI Key |
OJOJONSLWNYEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CCN1CCC3=CC=CC=C23)O |
Origin of Product |
United States |
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